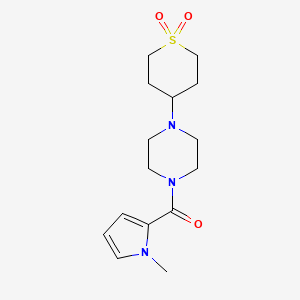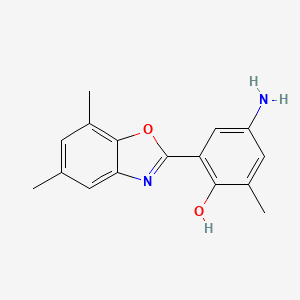
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C15H23N3O3S and its molecular weight is 325.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonistic Activity on Cannabinoid Receptors
Research has shown compounds with structural similarity engaging in antagonistic activities at cannabinoid receptors, exemplified by SR141716A, an inverse agonist at the human cannabinoid CB1 receptor. This highlights a potential application in studying cannabinoid receptor pathways and the development of treatments for conditions modulated by these receptors (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).
Histamine H3 Receptor Antagonists
Compounds featuring heterocyclic cores and piperazine derivatives have been explored for their high affinity and selectivity as antagonists at the human histamine H(3) receptor. This suggests potential applications in treating neurological disorders, underscoring the importance of heterocyclic and piperazine structures in medicinal chemistry (Swanson et al., 2009).
TRPV4 Antagonists for Pain Treatment
A novel series of derivatives were identified as selective TRPV4 channel antagonists, demonstrating an analgesic effect in models of induced hyperalgesia. This suggests the potential application of related compounds in the development of new pain management therapies (Tsuno et al., 2017).
Anti-Inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These findings suggest that compounds with complex heterocyclic structures can be potent COX-2 inhibitors and may offer therapeutic benefits in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Dipeptidyl Peptidase IV Inhibitors for Diabetes
A potent and selective dipeptidyl peptidase IV inhibitor with a piperazine derivative showed high oral bioavailability and low plasma protein binding, highlighting its potential as a new treatment for type 2 diabetes (Ammirati et al., 2009).
Propiedades
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-16-6-2-3-14(16)15(19)18-9-7-17(8-10-18)13-4-11-22(20,21)12-5-13/h2-3,6,13H,4-5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZDGPRKXHRQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2587171.png)
![4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2587172.png)



![5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2587179.png)
![5-bromo-2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2587180.png)


![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)
![2-(4-Fluorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2587187.png)

![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2587190.png)

